molecular formula C26H22ClNO5 B1629471 Ethyl 5-(2,4-bis(benzyloxy)-5-chlorophenyl)isoxazole-3-carboxylate CAS No. 747413-04-3

Ethyl 5-(2,4-bis(benzyloxy)-5-chlorophenyl)isoxazole-3-carboxylate

Cat. No.: B1629471
CAS No.: 747413-04-3
M. Wt: 463.9 g/mol
InChI Key: QACSKDRRGBHPOF-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-bis(benzyloxy)-5-chlorophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C26H22ClNO5 and its molecular weight is 463.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

747413-04-3

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

ethyl 5-[5-chloro-2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H22ClNO5/c1-2-30-26(29)22-14-24(33-28-22)20-13-21(27)25(32-17-19-11-7-4-8-12-19)15-23(20)31-16-18-9-5-3-6-10-18/h3-15H,2,16-17H2,1H3

InChI Key

QACSKDRRGBHPOF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)Cl

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (0.89 g, 12.8 mmol) was added to a suspension of 4-(2,4-bis(benzyloxy)-5-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate (5.0 g, 10.7 mmol) in EtOH (100 ml). The reaction mixture was heated to reflux for 3.5 h and then allowed to cool to RT. The resulting suspension was filtered, washed sequentially with EtOH (2×10 ml), water (2×10 ml), and EtOH (2×10 ml), and dried under vacuo to afford the title compound ethyl 5-(2,4-bis(benzyloxy)-5-chlorophenyl)isoxazole-3-carboxylate (3.97 g, 80%) as a flocculent light-yellow solid.
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
4-(2,4-bis(benzyloxy)-5-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (0.89 g; 12.8 mmol) was added to a suspension of 4-(2,4-bis-benzyloxy-5-chlorophenyl)-2-hydroxy-4-oxo-but-2-enoic acid ethyl ester (5.00 g; 10.7 mmol) in absolute ethanol (100 ml). The reaction mixture was heated at reflux for four hours then allowed to cool to ambient temperature (during this time the mixture remains heterogeneous but becomes lighter yellow in colour). The mixture was filtered and the filtered solid was washed with water (2×20 ml), ethanol (2×20 ml) and dried in vacuo at 45° C. This affords 5-(2,4-bis-benzyloxy-5-chlorophenyl)-isoxazole-3-carboxylic acid ethyl ester as a fluffy yellow solid, 4.49 g (91%) LCMS: [M+H]+ 466, 464 (37Cl; 35Cl)). 1H NMR (400 MHz, CDCl3) δ 1.42 (t, 3H), 4.42 (q, 2H), 5.13 (s, 2H), 5.14 (s, 2H), 6.62 (s, 1H), 7.01 (s, 1H), 7.35-7.43 (m, 10H), 8.00 (s, 1H).
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
4-(2,4-bis-benzyloxy-5-chlorophenyl)-2-hydroxy-4-oxo-but-2-enoic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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